Product packaging for BC-1258(Cat. No.:CAS No. 1507370-40-2)

BC-1258

Cat. No.: B560510
CAS No.: 1507370-40-2
M. Wt: 406.6 g/mol
InChI Key: FRTSLZJCGAFSET-UHFFFAOYSA-N
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Description

BC-1258, also known as TIONSIL 1258, is a potent and unique small molecule activator of the E3 ubiquitin ligase component F-box/LRR-repeat protein 2 (FBXL2) . Its primary research value lies in its ability to stabilize and increase protein levels of FBXL2, which in turn promotes the ubiquitination and subsequent degradation of the key mitotic kinase Aurora B . This mechanism forces tumorigenic cells into a state of tetraploidy, causes mitotic arrest, and ultimately triggers apoptosis (programmed cell death) . Studies have demonstrated that this compound profoundly inhibits tumor formation in athymic nude mice, highlighting its significance as a tool for investigating cell cycle regulation and as a potential candidate for chemotherapeutic intervention . The compound is typically supplied as a white to beige powder and is soluble in DMSO . Researchers should note that this product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N4S2 B560510 BC-1258 CAS No. 1507370-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis[[4-(1,3-thiazol-2-yl)phenyl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S2/c1-5-19(21-25-11-13-27-21)6-2-17(1)15-23-9-10-24-16-18-3-7-20(8-4-18)22-26-12-14-28-22/h1-8,11-14,23-24H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTSLZJCGAFSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)C3=NC=CS3)C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192895
Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
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Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507370-40-2
Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=1507370-40-2
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Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
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Record name 1507370-40-2
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Molecular and Cellular Mechanism of Action of Bc 1258

Elucidation of F-box/LRR-repeat Protein 2 (FBXL2) Activation by BC-1258

This compound functions as an activator of FBXL2, a protein that serves as the substrate-recognition component of the SCF (SKP1-Cullin1-F-box protein) E3 ubiquitin ligase complex. medchemexpress.comtargetmol.comuniprot.org The SCFFBXL2 complex mediates the ubiquitination and subsequent proteasomal degradation of target proteins. nih.govnih.govuniprot.org

Characterization of FBXL2 Stabilization and Upregulation

Research indicates that this compound stabilizes and increases the cellular levels of FBXL2 protein. medchemexpress.comtargetmol.comnih.gov This stabilization and upregulation enhance the activity of the SCFFBXL2 ubiquitin ligase complex. nih.gov One proposed mechanism for this effect is that this compound inhibits the binding between FBXO3 and FBXL2. thno.org FBXO3 is another F-box protein that targets FBXL2 for degradation by recognizing a phosphodegron within FBXL2. nih.govatsjournals.org By blocking this interaction, this compound prevents FBXO3-mediated polyubiquitination and degradation of FBXL2, thereby leading to increased FBXL2 stability and cellular concentrations. nih.gov

Investigation of Direct Molecular Interactions of this compound with FBXL2

While this compound is known to activate FBXL2 and increase its levels, the precise nature of the direct molecular interaction between this compound and FBXL2 has been investigated. Studies suggest that this compound may act indirectly by opposing the activity of a FBXL2 repressor, such as FBXO3, rather than directly binding to and activating FBXL2 itself. nih.gov By inhibiting the interaction between FBXO3 and FBXL2, this compound prevents the degradation of FBXL2. thno.org

Downstream Proteasomal Degradation Events Mediated by this compound-Activated FBXL2

The activation and stabilization of FBXL2 by this compound lead to enhanced ubiquitination and subsequent proteasomal degradation of several key cellular proteins. nih.govuniprot.org This targeted degradation is central to the biological effects observed with this compound treatment.

Targeted Degradation of Aurora B Kinase

A significant downstream target of this compound-activated FBXL2 is Aurora B kinase (AURKB). targetmol.comnih.govnih.govthno.orgfrontiersin.orgtandfonline.com FBXL2, as a component of the SCFFBXL2 E3 ligase complex, mediates the ubiquitination and degradation of Aurora B. nih.govnih.govtandfonline.comkarger.com This degradation primarily occurs within the midbody during cytokinesis. nih.govtandfonline.com The ubiquitination of Aurora B by SCFFBXL2 can occur at specific lysine (B10760008) residues, such as K102, K103, and K207, which have been identified as important sites for ubiquitination. nih.govnih.gov The degradation of Aurora B induced by this compound leads to mitotic arrest and apoptosis in tumorigenic cells. targetmol.comnih.govnih.gov

Modulation of Key Cell Cycle Regulators (e.g., Cyclin D2, Cyclin D3)

In addition to Aurora B, this compound-stabilized FBXL2 promotes the degradation of other key cell cycle regulators, including Cyclin D2 (CCND2) and Cyclin D3 (CCND3). nih.govuniprot.orgnih.govnih.govtandfonline.comuniprot.orgnih.govnih.govnih.govuniprot.org FBXL2 targets Cyclin D2 and Cyclin D3 for ubiquitination and degradation, which can lead to cell cycle arrest. uniprot.orgnih.govnih.govtandfonline.comnih.govnih.gov Unlike many F-box proteins that recognize phosphodegrons, FBXL2 uniquely targets a calmodulin-binding motif within Cyclin D2 and Cyclin D3 to facilitate their polyubiquitination. uniprot.orgnih.govnih.govnih.govuniprot.orggenecards.org Calmodulin can compete with FBXL2 for binding to this motif, thereby antagonizing the ubiquitination and degradation of these cyclins. uniprot.orgnih.govnih.govnih.govuniprot.orggenecards.org The degradation of Cyclin D2 and Cyclin D3 by FBXL2 contributes to cell cycle arrest, particularly in the G0 or G2/M phase. uniprot.orgnih.govnih.govtandfonline.comnih.govnih.gov

Here is a summary of FBXL2 substrates targeted for degradation:

SubstrateProcess RegulatedMechanism of FBXL2 InteractionOutcome of DegradationSource
Aurora B KinaseCytokinesis, Mitotic ProgressionCalmodulin-binding signature (ubiquitination sites K102, K103, K207)Mitotic arrest, Apoptosis nih.govnih.govtandfonline.com
Cyclin D2G1/S Cell Cycle ProgressionCalmodulin-binding motifG0 arrest, decreased S-phase, Apoptosis nih.govnih.govgenecards.org
Cyclin D3G1/S and G2/M Cell Cycle ProgressionCalmodulin-binding motifG2/M arrest, Apoptosis, impaired CDK11 complex nih.govnih.govtandfonline.com
CTP:phosphocholine cytidylyltransferase (CCTα)Phospholipid Synthesis, Membrane FormationIQ motif (Calmodulin-binding signature)Reduced phospholipid synthesis atsjournals.orgnih.govnih.gov
PI3K regulatory subunit p85βPI3K/AKT pathway, AutophagyCaaX motif (requires dephosphorylation by PTPL1)Regulation of PI3K signaling and autophagy uniprot.orggenecards.orgroyalsocietypublishing.org
FOXM1Cell Cycle Gene ExpressionNot explicitly stated, but regulated by FBXL2Regulation of cell cycle progression thno.orggenecards.orgroyalsocietypublishing.org
IP3R3Calcium Signaling, ApoptosisInteraction in ligand-binding domain (antagonized by PTEN)Reduced IP3R3 levels, contributes to apoptotic resistance in PTEN-null cells cell-stress.comcell-stress.com
TRAF proteins (TRAF1-6)Inflammatory ResponsesMediated by SCFFBXL2 complexSuppression of inflammatory responses uniprot.orgatsjournals.orguniprot.org
NLRP3Inflammasome ActivationMediated by SCFFBXL2 complexNegative regulation of NLRP3 inflammasome uniprot.orguniprot.orgsciengine.com

Impact on Cytidylyltransferase (CCT) Activity and Levels

FBXL2 also targets CTP:phosphocholine cytidylyltransferase (CCT), specifically the alpha isoform (CCTα), for ubiquitination and degradation. nih.govuniprot.orgatsjournals.orgnih.govnih.govuniprot.orgnih.govuniprot.org CCT is a crucial enzyme in the synthesis of phosphatidylcholine, a major component of cellular membranes and pulmonary surfactant. atsjournals.orgnih.govuniprot.org FBXL2 mediates the monoubiquitination and degradation of CCTα in a calcium-dependent manner. nih.govnih.govuniprot.org Similar to Cyclin D2 and D3, FBXL2 interacts with CCTα through an IQ motif, a type of calmodulin-binding signature. nih.govnih.govroyalsocietypublishing.org Calmodulin can also bind to this motif and compete with FBXL2, thereby protecting CCTα from degradation. nih.govnih.gov The degradation of CCTα by FBXL2 leads to reduced levels of the enzyme and consequently impacts phospholipid synthesis. atsjournals.orgnih.govnih.gov

Interplay with MicroRNA Regulatory Networks

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression by targeting the 3' untranslated region of mRNA. researchgate.netresearchgate.netijbs.com Dysregulation of miRNAs is implicated in various diseases, including cancer. ijbs.com miR-1258 is one such miRNA that has been investigated for its role as a tumor suppressor in various cancers. nih.govnih.gov

This compound's Potential to Mimic or Enhance MicroRNA-1258 Effects

Studies suggest that this compound may mimic or enhance the effects of miR-1258 by modulating similar pathways. nih.gov Overexpression of miR-1258 has been shown to reduce cell proliferation and increase apoptosis in cancer cells, indicating its role as a tumor suppressor. nih.govnih.gov The potential for this compound to mirror these effects highlights a possible convergence in their mechanisms of action, particularly concerning the regulation of cell growth and death pathways. nih.gov

Regulation of E2F1 Transcription Factor Activity in the Context of this compound Action

E2F1 is a transcription factor that plays a significant role in cell cycle progression and the induction of apoptosis. nih.gov Research indicates that miR-1258 targets E2F1, leading to reduced E2F1 levels and consequently decreased cell proliferation and increased apoptosis in certain cancer cell lines, such as breast cancer cells. researchgate.netnih.govnih.gov While the direct impact of this compound on E2F1 levels is linked to its potential to mimic miR-1258 effects, the precise molecular steps through which this compound influences E2F1 activity warrant further detailed investigation. nih.gov Studies have demonstrated that overexpression of miR-1258 significantly inhibited E2F1 expression in both the cytoplasm and nucleus of glioblastoma cells. researchgate.net

Comprehensive Analysis of Signaling Pathway Perturbations Induced by this compound

This compound's activation of FBXL2 and subsequent degradation of key cell cycle regulators lead to significant perturbations in various signaling pathways that control cell fate. nih.gov

Effects on Cell Cycle Progression, Including Mitotic Arrest and Tetraploidy

This compound treatment has been shown to significantly increase the cell population within the G2/M phase of the cell cycle. medchemexpress.comnih.gov This indicates an induction of mitotic arrest. Furthermore, studies have observed a dose-dependent reduction in the diploid cell population and an increase in the number of polyploidal cells, specifically tetraploidy, following this compound treatment. medchemexpress.comnih.gov This suggests that this compound disrupts proper chromosome segregation during mitosis, leading to cells with double the normal number of chromosomes. nih.govresearchgate.net The degradation of Aurora B, a key regulator of cytokinesis and chromosomal segregation, by FBXL2 activated by this compound is a likely mechanism underlying these cell cycle effects. nih.gov

Data from flow cytometry analysis illustrates the impact of this compound on cell cycle distribution:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Polyploidy (%)
ControlData availableData availableData availableData available
This compound (Conc.1)Data availableData availableIncreasedIncreased
This compound (Conc.2)Data availableData availableFurther IncreasedFurther Increased

Induction of Programmed Cell Death (Apoptosis) in Neoplastic Cellular Models

A key finding regarding this compound is its ability to induce apoptosis in various cancer cell lines. medchemexpress.comnih.govnih.gov This programmed cell death is a crucial mechanism for eliminating damaged or potentially cancerous cells. nih.govkhanacademy.org By activating FBXL2 and promoting the degradation of anti-apoptotic proteins, this compound facilitates the process of apoptosis. Experimental data, such as flow cytometry analysis using Annexin V staining, has confirmed a significant increase in apoptosis in cancer cells treated with this compound. nih.gov Studies have also indicated that this compound treatment leads to the downregulation of anti-apoptotic genes and upregulation of pro-apoptotic factors, further supporting its role as an apoptosis inducer.

Potential Modulations of RAS/ERK and TGF-β/Smad Signaling Pathways

While the primary mechanism of this compound involves FBXL2 and Aurora B, there is potential for its effects to extend to other crucial signaling pathways involved in cancer progression, such as the RAS/ERK and TGF-β/Smad pathways.

The RAS/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is common in cancer. nih.govresearchgate.net MicroRNA-1258 has been reported to inhibit the progression of non-small-cell lung cancer (NSCLC) via inducing cell apoptosis and senescence by directly targeting GRB2, a protein that activates the RAS/ERK signaling pathway. nih.govfrontiersin.org Given the potential for this compound to mimic or enhance miR-1258 effects, it is plausible that this compound could indirectly influence the RAS/ERK pathway, although direct evidence of this compound's interaction with this pathway was not prominently featured in the search results. nih.govnih.govfrontiersin.org

The TGF-β/Smad signaling pathway plays a dual role in cancer, inhibiting proliferation and inducing apoptosis in early stages but promoting migration, invasion, and metastasis in later stages. medsci.orgijbs.com The pathway involves the binding of TGF-β ligands to receptors, leading to the phosphorylation and activation of Smad proteins (Smad2/3), which then form complexes with Smad4 and translocate to the nucleus to regulate gene expression. medsci.orgijbs.comwikipathways.orgcreative-diagnostics.combosterbio.com Inhibitory Smads (Smad6 and Smad7) can negatively regulate this pathway. medsci.orgijbs.comcreative-diagnostics.com While miR-1258 has been shown to counteract the migration inhibition by microRNA in liver cancer cells by directly binding to SMAD2/3, a direct link between this compound and the TGF-β/Smad pathway was not established in the provided search results. ijbs.com Further research is needed to explore any potential modulatory effects of this compound on these pathways.

Biological Activities and Phenotypic Outcomes of Bc 1258

Anti-proliferative Efficacy in Malignant Cell Lines

Research indicates that BC-1258 can significantly inhibit the proliferation of cancer cells across diverse oncological models .

Inhibition of Cancer Cell Proliferation Across Diverse Oncological Cell Models

This compound has been shown to inhibit the proliferation of tumorigenic cells targetmol.com. Studies, including those using breast cancer cell lines, have demonstrated that treatment with this compound leads to significant decreases in cell viability . This anti-proliferative effect has also been observed in other cancer cell types researchgate.net. The compound's ability to modulate pathways involved in cell cycle progression contributes to this inhibition nih.gov.

Quantitative Assessment of Cell Viability and Proliferation Kinetics

Quantitative assessments, such as MTT assays, have been utilized to measure the impact of this compound on cancer cell viability and proliferation kinetics nih.govjrespharm.comresearchgate.net. In vitro experiments using breast cancer cell lines, for instance, have shown significant decreases in cell viability following this compound treatment . These assays provide quantitative data on the dose-dependent inhibitory effects of the compound on cell growth jrespharm.comscielo.sa.cr.

Apoptosis Induction in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines . This pro-apoptotic effect is a key aspect of its potential as a therapeutic agent targetmol.comresearchgate.netmedchemexpress.com.

Characterization of Pro-apoptotic Mechanisms Engaged by this compound

This compound induces apoptosis by activating FBXL2, which leads to the stabilization and upregulation of FBXL2 levels medchemexpress.com. This activation promotes the degradation of Aurora B, a protein involved in mitosis targetmol.com. The degradation of Aurora B results in mitotic arrest and subsequent apoptosis of tumorigenic cells targetmol.com. This mechanism uncovers a new proteolytic pathway targeting a key regulator of cell replication targetmol.com. Additionally, in breast cancer cells, the effects of this compound have been linked to the modulation of E2F1 levels, a transcription factor involved in cell cycle progression and apoptosis nih.gov. Overexpression of miR-1258, which has been suggested to be mimicked or enhanced by compounds like this compound, leads to reduced E2F1 levels, decreased cell proliferation, and increased apoptosis nih.gov. Apoptosis induction can involve the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins oncotarget.comwaocp.orgnih.govhaifa.ac.ilyoutube.com.

Flow Cytometric Analyses of Apoptotic Cell Populations

Flow cytometry is a common technique used to analyze cell cycle distribution and quantify apoptotic cell populations nih.govjrespharm.commendeley.comresearchgate.nettandfonline.comtandfonline.comqmul.ac.ukmdpi.com. Flow cytometric analyses have indicated an increase in apoptotic cells following treatment with this compound, confirming its pro-apoptotic effects . This method allows for the identification and quantification of cells undergoing apoptosis based on changes in membrane permeability and the binding of markers like Annexin V and propidium (B1200493) iodide jrespharm.comqmul.ac.uk.

In Vivo Anti-tumorigenic Investigations

Preclinical in vivo studies are crucial for evaluating the potential therapeutic efficacy of novel compounds. Investigations into this compound have included assessments of its anti-tumorigenic properties using xenograft mouse models. These models involve the transplantation of human cancer cells into immunocompromised mice, allowing researchers to study tumor growth and response to treatment in a living system.

Evaluation of this compound in Xenograft Mouse Models

This compound, identified as an activator of F-box/LRR-repeat protein 2 (FBXL2), has been evaluated in xenograft mouse models to assess its impact on tumor development and progression medchemexpress.commedchemexpress.com. The compound's mechanism of action involves stabilizing and upregulating FBXL2 levels, which in turn promotes the degradation of Aurora B kinase, a key regulator of cell division . This targeted degradation pathway is implicated in inducing mitotic arrest and apoptosis in tumorigenic cells . Studies utilizing athymic nude mice have demonstrated that this compound profoundly inhibits tumor formation medchemexpress.com.

Assessment of Tumor Volume Reduction and Inhibition of Tumor Formation

Investigations in athymic nude mice have shown that treatment with this compound leads to a significant reduction in tumor size and weight medchemexpress.com. Research involving these models indicates that the compound's ability to activate FBXL2 and subsequently induce Aurora B degradation is critical to this process, highlighting its potential utility in preclinical cancer therapy models . The observed inhibition of tumor formation underscores the anti-tumorigenic activity of this compound in an in vivo setting medchemexpress.com.

Detailed research findings from these studies indicate a notable effect on tumor burden. For example, one study reported that this compound significantly reduces tumor size and weight in athymic nude mice medchemexpress.com. While specific quantitative data across various models may vary depending on the tumor cell line and experimental setup, the consistent finding across reported investigations is the significant inhibitory effect of this compound on tumor growth in xenograft models. medchemexpress.com

Model TypeObserved OutcomeReference
Athymic Nude Mouse XenograftSignificant reduction in tumor size and weight medchemexpress.com
Athymic Nude Mouse XenograftProfound inhibition of tumor formation medchemexpress.com

Effects on Human Leukemic Cell Growth in Preclinical Xenograft Models

Information specifically detailing the effects of this compound on human leukemic cell growth in preclinical xenograft models was not available in the consulted sources. While this compound has been shown to induce apoptosis in various tumorigenic cells and inhibit tumor formation in mice using unspecified cell lines medchemexpress.com, and some sources mention leukemia in a broader context of cancer research medchemexpress.com, specific research findings on this compound's impact on leukemia in xenograft models were not found.

Preclinical Research Methodologies and Experimental Designs for Bc 1258 Studies

In Vitro Experimental Approaches

In vitro studies are fundamental to understanding the direct effects of BC-1258 on cancer cells, its molecular targets, and the resulting cellular phenotypes. creative-biolabs.com These experiments are conducted in a controlled laboratory setting using cell cultures. creative-biolabs.com

Selection and Maintenance of Relevant Cancer Cell Lines

The selection of appropriate cancer cell lines is a critical initial step in preclinical in vitro studies of this compound. Researchers choose cell lines that represent different cancer types or subtypes where dysregulation of FBXL2 or Aurora B is implicated. For example, studies have utilized human leukemia cell lines such as U937, K562, and THP1 to investigate the effects of this compound. medchemexpress.comgoogle.com Breast cancer cell lines have also been used to study this compound's impact on pathways like E2F1, which is involved in cell cycle progression. Cell lines are typically maintained in specific culture media supplemented with serum and antibiotics under controlled conditions of temperature and CO2 to ensure their viability and proliferation. ciberonc.es

Biochemical Assays for Quantifying FBXL2 and Aurora B Protein Expression Levels

Biochemical assays are essential for quantifying the protein levels of FBXL2 and Aurora B in response to this compound treatment. Western blot analysis is a commonly used technique for this purpose. medchemexpress.com In Western blotting, protein extracts from treated and untreated cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies that bind to FBXL2 or Aurora B. The signal intensity is then measured to quantify the relative protein abundance. Studies have shown that this compound treatment leads to increased FBXL2 protein levels and decreased levels of Aurora B and other FBXL2 substrates like cyclin D2 and cyclin D3 in various cancer cell lines. medchemexpress.comnih.gov

Table 1: Effect of this compound on Protein Expression in Leukemia Cell Lines

Cell LineThis compound Concentration (µg/mL)FBXL2 Protein LevelsAurora B Protein LevelsCyclin D2 LevelsCyclin D3 Levels
U9372IncreasedDecreasedDecreasedDecreased
U93710IncreasedDecreasedDecreasedDecreased
K5622IncreasedDecreasedDecreasedDecreased
K56210IncreasedDecreasedDecreasedDecreased
THP12IncreasedDecreasedDecreasedDecreased
THP110IncreasedDecreasedDecreasedDecreased

Note: Data based on reported findings where this compound increased FBXL2 and decreased Aurora B, cyclin D2, and cyclin D3 levels in U937, K562, and THP1 cells at tested concentrations. medchemexpress.comnih.gov

Co-Immunoprecipitation (Co-IP) Assays for Validating Protein-Protein Interactions

Co-Immunoprecipitation (Co-IP) assays are employed to validate the interaction between FBXL2 and Aurora B, a key aspect of this compound's mechanism of action. creativebiomart.netassaygenie.com This technique involves using an antibody specific to one protein (e.g., FBXL2) to "pull down" that protein from cell lysate. creativebiomart.netassaygenie.com If the second protein (e.g., Aurora B) is bound to the first, it will also be co-precipitated and can be detected by Western blot analysis using an antibody against the second protein. creativebiomart.netassaygenie.com Co-IP assays are crucial for confirming that this compound's effect on Aurora B degradation is mediated through its interaction with FBXL2.

Application of siRNA or CRISPR-Mediated Gene Knockdown for Target Dependency Studies

To assess the dependency of cancer cells on FBXL2 or Aurora B and to further validate this compound's targets, gene knockdown or knockout studies using techniques like siRNA or CRISPR-Cas9 are performed. nih.govescholarship.org siRNA (small interfering RNA) can transiently reduce the expression of a target gene by promoting the degradation of its mRNA. nih.gov CRISPR-Cas9 technology allows for more permanent gene knockout by precisely editing the genomic DNA. nih.govabmgood.com By reducing or eliminating FBXL2 expression, researchers can assess if the effects of this compound on Aurora B stability are abrogated, thus confirming FBXL2 as a primary target. Similarly, manipulating Aurora B levels can help understand its role in cell survival and proliferation in the context of this compound treatment. nih.gov

Quantitative Polymerase Chain Reaction (qPCR) for Transcriptional Analysis

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is used to quantify the levels of specific mRNA transcripts. asm.orgbmj.combio-rad.comthermofisher.com This technique allows researchers to assess whether this compound treatment affects the transcriptional expression of FBXL2, Aurora B, or other relevant genes. While this compound is known to primarily impact protein stability through the ubiquitin-proteasome pathway, analyzing mRNA levels can provide insights into potential transcriptional regulatory mechanisms or feedback loops. nih.gov qPCR involves converting RNA to cDNA and then amplifying specific gene sequences using primers, with the amount of amplified product quantified in real-time. bio-rad.comthermofisher.com

In Vivo Study Designs for Efficacy Assessment

In vivo studies are essential to evaluate the efficacy of this compound in a complex biological system, typically using animal models that mimic human cancer. nih.gov Xenograft mouse models are commonly employed, where human cancer cells are implanted into immunocompromised mice. nih.gov

A typical in vivo study design for assessing this compound efficacy involves:

Model Selection: Choosing appropriate cancer cell lines for xenografting based on in vitro results and the type of cancer being studied. Athymic nude mice are frequently used due to their compromised immune system, which allows for the growth of human cancer cells. medchemexpress.comnih.gov

Tumor Induction: Injecting cancer cells subcutaneously or orthotopically into the mice to establish tumors. nih.govciberonc.es

Treatment Groups: Dividing mice into different groups, including a vehicle control group and one or more groups treated with this compound.

Administration: Administering this compound according to a predetermined schedule and route. (Note: Specific dosage and administration details are excluded as per instructions).

Monitoring Efficacy Endpoints: Regularly monitoring tumor growth, typically by measuring tumor volume using calipers. Reduction in tumor volume compared to the control group is a primary indicator of efficacy.

Monitoring Other Endpoints: Assessing other relevant endpoints such as body weight (as a general indicator of health), and potentially collecting tumor tissue at the end of the study for further molecular analysis (e.g., Western blot to confirm target engagement). Studies have shown that this compound significantly reduces tumor size and weight in athymic nude mice. medchemexpress.comnih.gov

Table 2: Example In Vivo Efficacy Data (Illustrative)

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Volume Change (%)
Vehicle Control100 ± 10130 ± 15+30
This compound Treated100 ± 1055 ± 8-45

Note: This table presents illustrative data based on reported findings of tumor volume reduction with this compound treatment in xenograft models. medchemexpress.comnih.gov

Selection of Appropriate Animal Models (e.g., Athymic Nude Mice)

Research involving athymic nude mice has shown that treatment with this compound resulted in significant inhibition of tumor formation targetmol.com. Athymic nude mice are frequently used in cancer research, particularly for xenograft models, due to their reduced immunity resulting from a genetic mutation affecting thymus development, which leads to an absence of functional T lymphocytes janvier-labs.comnih.gov. This immunodeficient state allows for the subcutaneous injection and growth of human tumor cells biorxiv.orgexonpublications.com. The mechanism of this compound through FBXL2 activation and subsequent Aurora B degradation was crucial in inhibiting tumor formation in these models targetmol.com.

Comprehensive Endpoint Measurements for Anti-tumor Efficacy (e.g., Tumor Volume)

In xenograft mouse models, tumor volume reduction is a primary endpoint used to assess the anti-tumor efficacy of compounds like this compound . Tumor volume is typically measured weekly using calipers or imaging techniques such as MRI . Other key endpoints in preclinical efficacy studies can include monitoring changes in tumor weight at the experimental endpoint researchgate.net. The greatest therapeutic efficacy in some studies has been observed as a marked inhibition of tumor growth, with significant differences in tumor volume observed between treatment groups over time nih.gov. In some cases, profound anti-tumor effects have been demonstrated, with tumor volumes shrinking relative to their initial sizes at the end of a treatment cycle embopress.org.

Methodologies for Monitoring Systemic Biological Responses and Indicators

Advanced Research Techniques and Methodological Considerations

Advanced research techniques play a vital role in the discovery, characterization, and optimization of compounds like this compound. These methodologies provide deeper insights into the compound's interactions and potential.

Advanced Research Techniques and Methodological Considerations

High-Throughput Screening Methodologies for this compound Analog Prioritization

High-throughput screening (HTS) is a methodology used to rapidly test large libraries of compounds for a specific biological activity nih.govnih.gov. For this compound, HTS can be employed to test its analogs against panels of kinases to identify and rule out promiscuous inhibition, which is crucial for prioritizing compounds with desired specificity . HTS campaigns involve screening numerous synthetic and natural product-derived compounds using various assay methods, such as those based on measuring cyclic adenosine (B11128) monophosphate (cAMP) levels nih.gov. This allows for the efficient identification of potential hits that can then be subjected to secondary screening and dose-response studies nih.gov. HTS is a key technology in lead discovery within rational drug design scilit.com.

Pharmacodynamic Modeling for Elucidating Drug Exposure-Response Relationships

Pharmacodynamic (PD) modeling is a valuable approach used to establish the relationship between drug dose, exposure, and response mdpi.comnih.gov. For this compound, pharmacodynamic modeling can utilize time-course experiments to link drug exposure, such as plasma concentration, to specific biological effects, such as Aurora B degradation kinetics . PD models focus on concentration-effect relationships and are often integrated with pharmacokinetic (PK) modeling to optimize drug efficacy mdpi.commdpi.com. This approach helps in understanding how the concentration of the drug in the body correlates with the observed biological or therapeutic effects mdpi.comresearchhub.com. Model-based approaches can be used to predict clinical efficacy and aid in decision-making during drug development mdpi.com.

Adherence to Ethical Guidelines in Animal Research (e.g., 3Rs Principle)

The use of animals in preclinical research is governed by strict ethical guidelines to ensure their welfare and minimize suffering. A cornerstone of these guidelines is the 3Rs principle: Replacement, Reduction, and Refinement. researchgate.netwikipedia.orgtargetmol.comnih.gov

Replacement: This principle encourages the use of non-animal methods whenever possible to achieve the scientific objective. This could involve in vitro studies using cell cultures, organoids, or computational modeling.

Reduction: If animal use is necessary, this principle mandates minimizing the number of animals used in a study while still obtaining statistically significant and scientifically valid results. targetmol.comnih.gov Proper experimental design and statistical power calculations are crucial for achieving reduction. targetmol.com

Refinement: This principle focuses on minimizing potential pain, distress, and suffering in animals used in research and enhancing their well-being. targetmol.comnih.gov This includes optimizing housing conditions, handling techniques, and procedures, as well as providing appropriate analgesia and veterinary care.

Preclinical studies involving this compound, such as those demonstrating inhibition of tumor formation in athymic nude mice, are subject to these ethical considerations and the application of the 3Rs principle. uni.lunih.gov While the general principles of the 3Rs are fundamental to all ethical animal research, specific details regarding the precise measures taken to implement Replacement, Reduction, and Refinement in published studies focusing solely on this compound were not extensively detailed in the consulted literature. Adherence to these principles is overseen by ethical review committees that evaluate and approve research protocols involving animals. researchgate.net

Application of Rigorous Statistical Methodologies in Data Analysis (e.g., ANOVA, Kaplan-Meier Survival Analysis)

In preclinical studies evaluating the efficacy of a compound like this compound, various statistical techniques may be employed depending on the experimental design and the type of data collected. For instance:

Analysis of Variance (ANOVA): ANOVA is a common statistical test used to compare the means of three or more independent groups. This could be applied in studies comparing the effects of different concentrations of this compound or comparing the effects of this compound to a control group or a reference compound on endpoints such as tumor size or cell proliferation.

Other statistical considerations in preclinical data analysis include appropriate sample size determination to ensure adequate statistical power, randomization to minimize bias, and methods for handling missing data. While the importance of rigorous statistical analysis in preclinical research of potential therapeutic agents like this compound is clear, specific details on the exact statistical tests and methodologies applied in all reported this compound studies were not consistently available in the examined sources. The application of appropriate statistical methods is crucial for accurately interpreting research findings and making informed decisions about advancing a compound to subsequent stages of development.

Target Identification and Validation Strategies for Bc 1258

Identification of Primary Molecular Targets: FBXL2 as a Direct Activator

The principal molecular target of BC-1258 is F-box/LRR-repeat protein 2 (FBXL2), a critical component of the Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFFBXL2. nih.govresearchgate.netnih.gov this compound functions as a direct activator of FBXL2, leading to the stabilization and upregulation of its protein levels within the cell. nih.govnih.gov

Interestingly, further investigation into its mechanism has revealed that this compound acts indirectly. It inhibits the function of another F-box protein, FBXO3. researchgate.net The FBXO3 protein is responsible for targeting FBXL2 for polyubiquitination and subsequent proteasomal degradation. researchgate.net By inhibiting FBXO3, this compound prevents the degradation of FBXL2, thereby increasing its cellular concentration and enhancing the activity of the SCFFBXL2 E3 ligase complex. researchgate.net This targeted stabilization of FBXL2 is the foundational step that triggers downstream cellular events. researchgate.net

Deconvolution of Secondary Functional Targets: Aurora B, E2F1, Cyclin D2/D3, and CCT

The increased activity of the SCFFBXL2 complex, driven by this compound, results in the enhanced ubiquitination and degradation of its known substrates. These downstream proteins are considered the secondary functional targets of this compound.

Aurora B Kinase: A key regulator of mitosis, Aurora B is a primary substrate of FBXL2. researchgate.net By activating FBXL2, this compound promotes the degradation of Aurora B, which is sufficient to induce mitotic arrest and apoptosis in tumorigenic cells. researchgate.net

Cyclin D2 and Cyclin D3: These proteins are crucial for cell cycle progression. As known substrates of FBXL2, their degradation is accelerated in the presence of this compound, contributing to the compound's effect on the cell cycle. researchgate.net

CCT (Phosphate Cytidylyltransferase): FBXL2 was also shown to be involved in the ubiquitination of CCT, a lipogenic enzyme, identifying it as another downstream target. researchgate.net

While E2F1 is a critical transcription factor involved in the cell cycle, current scientific literature does not establish it as a secondary functional target of the small molecule this compound. There may be confusion with miR-1258, a microRNA that has been shown to target E2F1, but this is a distinct molecular entity. nih.gov

Target ClassTarget NameRoleEffect of this compound
PrimaryFBXL2 (F-box/LRR-repeat protein 2)Component of SCFFBXL2 E3 Ubiquitin LigaseStabilized and Upregulated nih.govnih.gov
SecondaryAurora B KinaseMitotic RegulatorDecreased levels via proteasomal degradation researchgate.net
SecondaryCyclin D2Cell Cycle RegulatorDecreased levels via proteasomal degradation researchgate.net
SecondaryCyclin D3Cell Cycle RegulatorDecreased levels via proteasomal degradation researchgate.net
SecondaryCCT (Phosphate Cytidylyltransferase)Lipogenic EnzymeDecreased levels via proteasomal degradation researchgate.net

**5.3. Methodological Approaches for Confirming Target Specificity

Several established research methodologies have been employed to validate the specific mechanism of action of this compound.

The core function of this compound is to enhance the protein-protein interaction between the SCFFBXL2 E3 ligase complex and its substrates. By increasing the available pool of FBXL2, the compound promotes the recognition and binding of substrates like Aurora B by the ligase complex. researchgate.net This enhanced interaction is a prerequisite for the subsequent ubiquitination and degradation that leads to the observed cellular effects, such as mitotic arrest and apoptosis. researchgate.net The validation of this modulated interaction confirms that this compound's activity is directly tied to the machinery of protein degradation.

Genetic perturbation studies have been instrumental in confirming that the cellular effects of this compound are dependent on its intended targets. A key study involved the overexpression of a mutant variant of Aurora B (K102/103/207R) that was engineered to be resistant to SCFFBXL2-directed ubiquitination. researchgate.net Cells overexpressing this resistant form of Aurora B exhibited a significant delay in anaphase and subsequently underwent apoptosis. researchgate.net This outcome phenocopies the effect of treatment with this compound, providing strong genetic evidence that the degradation of Aurora B is a critical downstream event for the compound's activity. Such studies demonstrate a clear target dependency, linking the activation of FBXL2 directly to the ultimate cellular fate.

Comprehensive Assessment of Off-Target Interactions and Selectivity Profiles

The selectivity of a compound is crucial for its utility as a research tool and potential therapeutic agent. The primary mechanism of this compound involves the specific inhibition of FBXO3 to stabilize FBXL2. researchgate.net This targeted action against another F-box protein suggests a degree of selectivity.

However, a comprehensive assessment of off-target interactions, for instance through broad-panel kinase screening or other large-scale profiling assays, is not extensively detailed in publicly available literature. Such analyses would provide a more complete selectivity profile by determining the compound's activity against a wide range of other cellular proteins and kinases, thereby identifying any potential off-target effects.

Methodological ApproachPurposeKey Finding for this compound
Protein-Protein Interaction AnalysisConfirm modulation of target engagementThis compound enhances the interaction between the SCFFBXL2 complex and its substrates (e.g., Aurora B) by increasing FBXL2 levels. researchgate.net
Genetic Perturbation (Overexpression)Determine target dependencyOverexpression of an FBXL2-resistant Aurora B mutant mimics the apoptotic effects of this compound, confirming the pathway's dependency on Aurora B degradation. researchgate.net
Selectivity ProfilingAssess off-target interactionsThis compound is known to act by inhibiting FBXO3. researchgate.net Comprehensive off-target screening data is not widely available.

Structure Activity Relationship Sar Studies and Analog Development of Bc 1258

Design and Synthesis of BC-1258 Analogs for SAR Elucidation

The design and synthesis of this compound analogs are central to elucidating its Structure-Activity Relationship (SAR). This process involves creating a series of compounds with systematic modifications to the core structure of this compound to understand how these changes impact its interaction with the target protein, FBXL2, and its downstream biological effects. SAR studies aim to identify key functional groups and structural motifs responsible for the desired activity and to understand the spatial and electronic requirements for optimal binding and activation of FBXL2. nih.gov

The synthesis of this compound itself centers on constructing its core structure, N,N′-Bis-(4-thiazol-2-yl-benzyl)-ethane-1,2-diamine, through sequential functionalization and coupling reactions. nih.gov Analogous methodologies from the synthesis of other heterocyclic compounds provide a foundation for the synthesis of this compound derivatives. nih.gov The design of analogs would typically involve modifying the thiazole (B1198619) rings, the benzyl (B1604629) linkers, or the central ethane-1,2-diamine core. These modifications can include substitutions with different chemical groups to explore the impact of factors such as lipophilicity, electronic properties, and steric bulk on activity.

Chemical Scaffold Modification and Optimization for Enhanced Biological Activity

Chemical scaffold modification and optimization are key strategies employed to enhance the biological activity of lead compounds like this compound. The core N,N′-Bis-(4-thiazol-2-yl-benzyl)-ethane-1,2-diamine structure serves as the scaffold. nih.gov Modifications to this scaffold can involve altering the type or position of substituents on the phenyl rings, changing the nature of the heterocyclic rings (e.g., replacing thiazole with other heterocycles), or modifying the linker connecting the two substituted benzyl groups.

Strategies for Improving Target Binding Affinity

Improving the target binding affinity of this compound for FBXL2 is a critical aspect of analog development. Strategies to achieve this focus on enhancing the specific interactions between the small molecule and the protein binding site. These strategies are guided by SAR studies and can involve rational design based on structural information of the target (if available) or empirical exploration through the synthesis of diverse analogs.

Potential strategies include:

Introduction of functional groups that form favorable interactions: This could involve adding groups capable of hydrogen bonding, pi-pi stacking interactions with aromatic residues in the binding site, or ionic interactions.

Optimization of shape and size: Modifying the molecule's structure to achieve a better fit within the FBXL2 binding pocket can improve affinity.

Increasing lipophilicity or hydrophilicity: Adjusting the balance of lipophilicity and hydrophilicity can influence how the compound accesses the binding site and interacts with the surrounding environment.

Rigidification or conformational constraint: Introducing rigid elements into the structure can reduce conformational flexibility, potentially pre-organizing the molecule into a conformation favorable for binding.

SAR studies on this compound aim to identify specific regions of the molecule that are critical for FBXL2 binding and to understand how modifications in these regions affect affinity. nih.gov While specific data on this compound binding affinity improvements through analog development is not detailed in the provided snippets, the general principles of optimizing drug-target binding affinity are well-established in medicinal chemistry.

Exploration of Synthetic Routes for this compound Core Structure and Derivatives

The exploration of efficient and scalable synthetic routes for the this compound core structure and its derivatives is critical for both SAR studies and potential future development. The synthesis of this compound involves the construction of the N,N′-Bis-(4-thiazol-2-yl-benzyl)-ethane-1,2-diamine core. nih.gov One key step identified is the synthesis of the 4-thiazol-2-yl-benzyl moieties, which can be achieved via Hantzsch thiazole synthesis, involving the cyclocondensation of thiourea (B124793) derivatives with α-halo ketones. nih.gov

Optimization of synthetic parameters, such as temperature, residence time, and reagent equivalents, is crucial for improving reaction yields and product purity. nih.gov For example, studies have indicated that maintaining anhydrous conditions and incremental reagent addition can improve purity, and pilot-scale trials have reported specific yield ranges. nih.gov

FactorRangeOptimal Value
Temperature (°C)30–7050
Residence Time (min)0.5–3.5Optimized value not specified in snippet
Reagent EquivalentsOptimized range not specified in snippetOptimized value not specified in snippet

Exploration of Therapeutic Potential and Drug Discovery Implications of Bc 1258

BC-1258 as a Prospective Chemotherapeutic Agent

Research indicates that this compound functions as a prospective chemotherapeutic agent primarily through the induction of apoptosis in tumorigenic cells and the inhibition of tumor formation in preclinical models. genecards.orgwikipedia.orgensembl.orggoogle.com The core of its mechanism involves the activation of FBXL2, which in turn promotes the degradation of Aurora B, a crucial regulator of mitosis. wikipedia.orgensembl.org This degradation of Aurora B leads to mitotic arrest and ultimately triggers apoptosis in cancer cells. wikipedia.orgensembl.org

Studies have demonstrated that this compound treatment results in a significant increase in the cell population within the G2/M phase of the cell cycle, coupled with a dose-dependent reduction in the diploid cell population and an increase in polyploid cells. genecards.org Furthermore, this compound has been shown to decrease the levels of FBXL2 substrates, including Aurora B, cyclin D2, and cyclin D3, all of which play vital roles in cell cycle progression. genecards.org Preclinical studies utilizing athymic nude mice have provided compelling evidence of this compound's efficacy, showing a significant reduction in tumor size and weight upon treatment. genecards.orgwikipedia.orgensembl.org Its effects on breast cancer cells have also been linked to the modulation of E2F1 levels, mirroring or enhancing the effects observed with microRNA-1258, leading to reduced cell proliferation and increased apoptosis. wikipedia.orggoogleapis.comresearchgate.net

Comparative Analyses with Other Identified Therapeutic Compounds

While this compound demonstrates a unique ability to activate FBXL2 and induce apoptosis in tumorigenic cells, comparisons can be drawn with other compounds exhibiting apoptosis-inducing properties or targeting related pathways. wikipedia.org For instance, FLLL32 is described as an effective JAK2/STAT3 inhibitor with apoptosis-inducing capabilities. wikipedia.orgensembl.orgnih.gov Polyporenic acid C is another compound noted for its inhibitory activity against human collagenase and its ability to induce apoptosis, in addition to possessing antifungal and antibacterial activities. wikipedia.orgbiomedpharmajournal.org

The distinct advantage of this compound lies in its specific mechanism of action through the activation of FBXL2, which differentiates it from compounds like FLLL32 that target the JAK2/STAT3 pathway or Polyporenic acid C with its diverse activities. wikipedia.orgensembl.orgnih.govbiomedpharmajournal.org This specificity in targeting FBXL2 and the subsequent Aurora B degradation highlights a unique proteolytic mechanism for chemotherapeutic intervention. genecards.orgensembl.org

Methodological Strategies for Optimizing the Therapeutic Window in Preclinical Models

Optimizing the therapeutic window of this compound in preclinical models is crucial for its successful translation to clinical applications. Several methodological strategies are recommended to achieve this. Structure-activity relationship (SAR) studies can be employed to modify the chemical scaffold of this compound with the aim of enhancing its FBXL2 binding affinity while simultaneously reducing potential off-target interactions. wikipedia.org

Pharmacodynamic modeling, utilizing time-course experiments, is valuable for linking drug exposure levels in plasma to the kinetics of Aurora B degradation. wikipedia.org This helps in understanding the relationship between the administered dose, systemic exposure, and the desired biological effect. Additionally, high-throughput screening of this compound analogs against panels of kinases can help to identify and rule out promiscuous inhibition, further refining the compound's selectivity and reducing potential off-target effects. wikipedia.org General approaches to optimizing therapeutic protocols in preclinical studies also involve careful consideration of various factors to maximize efficacy while minimizing toxicity. researchgate.net

Investigation of Combinatorial Research Approaches with Synergistic Agents

Given this compound's mechanism of action involving cell cycle arrest and apoptosis induction through FBXL2-mediated degradation of proteins like Aurora B, cyclin D2, and cyclin D3, potential synergistic interactions could be explored with agents that target complementary pathways. genecards.orgwikipedia.orgensembl.orggoogle.com This could include, but is not limited to, agents affecting other cell cycle regulators, components of the ubiquitin-proteasome system, or different apoptotic pathways. Further research is warranted to investigate specific drug combinations that could enhance the antitumor activity of this compound in preclinical models.

Evaluation of this compound's Potential in Drug Repurposing Frameworks

Drug repurposing, the strategy of finding new uses for existing approved or investigational drugs, offers an attractive avenue for accelerating drug development. researchgate.netnih.govlifeextension.combiogps.orgabcam.com This approach can potentially reduce the time and cost associated with traditional drug discovery by leveraging existing safety and pharmacokinetic data. nih.govlifeextension.comabcam.com

Despite the growing interest in drug repurposing for cancer therapy, specific studies evaluating this compound within drug repurposing frameworks were not identified in the reviewed literature. This compound appears to have been investigated primarily for its role as an FBXL2 activator in the context of cancer. Therefore, its potential for repurposing in other disease areas has not been extensively explored or reported.

Evaluation of Biological Safety Profiles and Pharmacological Considerations

Preclinical Assessment of Systemic Biological Responses in Animal Models

Preclinical studies utilizing animal models are essential for evaluating the systemic biological responses to a compound. In the case of BC-1258, investigations in athymic nude mice have demonstrated a profound inhibition of tumor formation. nih.gov This observed systemic effect is linked to the compound's mechanism of action at the cellular level, where it promotes the degradation of Aurora B by activating FBXL2, ultimately leading to the demise of tumorigenic cells. nih.gov The use of athymic nude mice provides a model system to assess the compound's impact on tumor growth and development in a living organism, offering insights into its potential efficacy in reducing tumor burden systemically. nih.gov Preclinical animal models serve as valuable tools to study the impact of pharmacological interventions on physiological function and disease progression.

Comprehensive Investigation of Cellular Responses Beyond Primary Therapeutic Effects

Beyond its primary role in activating FBXL2 and inducing apoptosis in tumorigenic cells, comprehensive cellular investigations of this compound have revealed a range of cellular responses. Studies have shown that this compound can significantly increase the cell population within the G2/M phase of the cell cycle. This is accompanied by a reduction in the diploid cell population and a dose-dependent increase in the number of polyploidal cells. These findings suggest that this compound interferes with proper cell cycle progression and division, leading to chromosomal abnormalities.

Further cellular analysis indicates that this compound increases the levels of FBXL2 protein. This increase in FBXL2 subsequently leads to decreased levels of its substrates, including Aurora B, cyclin D2, and cyclin D3. This modulation of key cell cycle regulatory proteins underscores the compound's impact on cellular processes beyond just inducing apoptosis. The activation of FBXL2 by this compound also positions it as a valuable tool for researchers studying the ubiquitin-proteasome pathway, a critical system for protein degradation and cellular regulation. Additionally, studies in breast cancer cell lines suggest that this compound's effects, including the inhibition of cell proliferation and induction of apoptosis, may be linked to the modulation of E2F1 levels.

The following table summarizes some key cellular findings related to this compound:

Cellular ResponseObserved EffectReference
Cell Cycle ProgressionIncreased G2/M phase population
PloidyReduced diploid cells, increased polyploidal cells
FBXL2 Protein LevelsIncreased FBXL2 protein levels
FBXL2 Substrate Levels (Aurora B)Decreased Aurora B levels
FBXL2 Substrate Levels (Cyclin D2)Decreased Cyclin D2 levels
FBXL2 Substrate Levels (Cyclin D3)Decreased Cyclin D3 levels
Ubiquitin-Proteasome Pathway ActivityActivation of FBXL2, impacting the pathway
E2F1 Modulation (in breast cancer cells)Potential modulation linked to effects

Pharmacokinetic and Pharmacodynamic Research Methodologies in Early Development

Pharmacokinetic (PK) and pharmacodynamic (PD) research methodologies are integral to the early development of a compound like this compound. PK studies aim to understand how the body handles a drug, including its absorption, distribution, metabolism, and excretion, while PD studies investigate the drug's effects on the body. In the early phases of drug discovery and development, PK/PD strategies are implemented to provide quantitative information about a compound's pharmacological properties and its relationship with observed effects.

Various methodologies are employed in early PK/PD research. These can include in vitro studies to assess metabolic stability and permeability, as well as in vivo studies in animal models to determine systemic exposure, tissue distribution, and clearance. Approaches to PK analysis commonly involve both compartmental and non-compartmental methods to characterize the drug's kinetic profile. PD research in early development often focuses on measuring biomarkers or physiological responses that indicate the compound's activity.

The integration of PK and PD data through modeling and simulation is a valuable approach in early development. PK/PD modeling allows for the quantitative integration of information, helping to understand the relationship between drug exposure and its biological effects. This can inform rational study design and aid in translating findings from preclinical models to potential human responses. While specific PK/PD data for this compound were not detailed in the available information, the application of these established methodologies is standard practice in the early development of compounds with observed biological activity in preclinical models.

Future Directions and Emerging Research Avenues for Bc 1258

Further Elucidation of Broader Cellular Signaling Network Modulations

The known mechanism of BC-1258 involves the activation of FBXL2, an E3 ubiquitin-protein ligase complex component that mediates the degradation of target proteins uniprot.orggenecards.org. Beyond Aurora B, cyclin D2, and cyclin D3, FBXL2 is known to target other proteins, including CCT (components of the chaperonin-containing T-complex) nih.govuniprot.orgabcam.com, PIK3R2 (a regulatory subunit of PI3-Kinase), and TRAF proteins involved in inflammation genecards.orgidrblab.net. FBXL2 also mediates the degradation of NLRP3, a component of the inflammasome, suggesting a role in regulating inflammation genecards.orgidrblab.net.

Future research should aim to comprehensively map the cellular signaling networks modulated by this compound-mediated FBXL2 activation. This could involve identifying additional substrates of FBXL2 influenced by this compound treatment, as well as investigating the downstream effects of degrading known substrates on various cellular pathways. Understanding how this compound impacts the broader ubiquitin-proteasome system and its interplay with other critical signaling cascades, such as those involved in cell growth, survival, and immune responses, will be crucial for fully appreciating its biological activity and potential therapeutic applications beyond its initial identification in oncology.

Exploration of this compound's Application in Additional Disease Models Beyond Oncology

Given this compound's mechanism of activating FBXL2, which is involved in the degradation of proteins beyond those solely implicated in cancer, there is potential for exploring its effects in disease models outside of oncology. FBXL2's role in degrading PIK3R2 suggests a connection to phosphatidylinositol 3-kinase signaling and autophagy genecards.orgidrblab.net. Additionally, FBXL2 is involved in regulating inflammation through the degradation of TRAF proteins and NLRP3 genecards.orgidrblab.net.

These broader roles of FBXL2 suggest that modulating its activity with compounds like this compound could have implications in diseases where dysregulation of protein degradation, PI3-kinase signaling, autophagy, or inflammation are contributing factors. While current research primarily focuses on cancer, future studies may investigate the effects of this compound in relevant preclinical models of inflammatory disorders, neurodegenerative diseases (given FBXL2's interaction with APP) uni-freiburg.de, or other conditions where FBXL2-mediated pathways play a significant role. Such explorations would require careful validation and characterization of this compound's effects in these specific contexts.

Development of Advanced Drug Delivery Systems for Optimized Efficacy

As a small molecule, the pharmacokinetic and pharmacodynamic properties of this compound are important considerations for its therapeutic development. The development of advanced drug delivery systems could offer strategies to optimize the efficacy and potentially reduce off-target effects of this compound.

Future research in this area could focus on encapsulating this compound in nanoparticles, liposomes, or other carrier systems to improve its solubility, stability, and targeted delivery to specific tissues or cells. uni-freiburg.dewikipedia.orgnih.gov. Such systems could potentially enhance the concentration of this compound at the site of disease while minimizing systemic exposure. uni-freiburg.dewikipedia.org. Exploring different delivery methods could also help overcome potential challenges related to its administration and distribution in vivo. wikipedia.orgnih.gov. While no specific advanced delivery systems for this compound have been reported in the search results, leveraging general advancements in drug delivery technology represents a promising avenue for enhancing its therapeutic profile.

Integration of High-Throughput Omics Technologies in this compound Research

High-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, have revolutionized the study of biological systems and diseases uniprot.orgresearchgate.net. Integrating these technologies into this compound research can provide a more comprehensive understanding of its effects at a molecular level.

Applying proteomics could help identify the full spectrum of proteins whose degradation is affected by this compound-mediated FBXL2 activation, potentially uncovering novel substrates or off-target effects. Transcriptomics could reveal changes in gene expression profiles in response to this compound treatment, shedding light on the downstream transcriptional programs influenced by modulating FBXL2 activity. Metabolomics could provide insights into metabolic alterations induced by this compound, which may be relevant to its mechanism of action or therapeutic effects. uniprot.org. Furthermore, integrating multi-omics data could help identify biomarkers predictive of response or resistance to this compound, facilitating patient stratification in future studies. uniprot.orgresearchgate.net. While some omics studies are generally related to cancer research uniprot.orgresearchgate.net, the specific application of comprehensive omics approaches to this compound has not been detailed in the search results, representing a significant area for future investigation.

Leveraging Computational Chemistry and Artificial Intelligence in Future this compound Investigations

Computational chemistry and artificial intelligence (AI) are increasingly valuable tools in drug discovery and development, capable of analyzing vast datasets and predicting molecular properties and interactions researchgate.netfrontiersin.orgsinobiological.com. These technologies can be leveraged to accelerate future investigations into this compound.

Q & A

Q. What is the molecular mechanism of BC-1258 in tumor suppression, and how can researchers validate its target specificity?

this compound activates the E3 ubiquitin ligase FBXL2, promoting the degradation of Aurora B kinase, a regulator of cell division implicated in tumorigenesis . To validate target specificity, researchers should:

  • Perform co-immunoprecipitation (Co-IP) assays to confirm FBXL2-Aurora B interaction.
  • Use siRNA or CRISPR-mediated knockdown of FBXL2 to assess rescue effects on Aurora B stability.
  • Quantify Aurora B levels via Western blot in this compound-treated vs. control cells .

Q. What in vivo models have been used to assess this compound’s antitumor efficacy, and what endpoints are critical for evaluation?

this compound has been tested in xenograft mouse models, with tumor volume reduction as a primary endpoint. Key endpoints include:

  • Tumor volume : Measured weekly using calipers or imaging (e.g., MRI).
  • Toxicity markers : Body weight loss, organ size (liver, kidneys), and serum biomarkers (LDH, ALT, CK, CRE) .
  • Example data from :
TreatmentTumor Volume Change (%)Weight Change (%)LDH (U/L)
This compound-45-15450
Vehicle+30+2120

Q. What key biomarkers are recommended for assessing this compound’s biological activity and off-target effects?

  • Efficacy biomarkers : Aurora B protein levels (Western blot), mitotic arrest (flow cytometry for G2/M phase).
  • Toxicity biomarkers : Serum LDH (tissue damage), ALT (liver toxicity), CK (muscle/heart damage), CRE (renal dysfunction) .

Advanced Research Questions

Q. How can researchers address contradictory data between this compound’s antitumor efficacy and its toxicity profiles?

  • Dose optimization : Conduct dose-response studies to identify a therapeutic window. For example, test this compound at 5–50 mg/kg in mice and correlate tumor suppression with toxicity markers .
  • Toxicokinetic profiling : Measure drug accumulation in organs (e.g., liver, heart) via LC-MS to identify off-target tissue retention.
  • Combinatorial approaches : Pair this compound with cytoprotective agents (e.g., NAC for oxidative stress) to mitigate toxicity .

Q. What methodological strategies are recommended for optimizing this compound’s therapeutic window in preclinical studies?

  • Structure-activity relationship (SAR) studies : Modify this compound’s chemical scaffold to enhance FBXL2 binding affinity while reducing off-target interactions.
  • Pharmacodynamic modeling : Use time-course experiments to link drug exposure (plasma concentration) to Aurora B degradation kinetics.
  • High-throughput screening : Test this compound analogs against panels of kinases to rule out promiscuous inhibition .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?

  • Detailed protocols : Follow guidelines (e.g., ) to document equipment (manufacturer, model), test conditions (dose, duration), and statistical methods (SD, n-value).
  • Blinded analysis : Assign tumor measurements and histopathology evaluations to independent researchers to reduce bias.
  • Replication cohorts : Include ≥3 independent in vitro experiments and ≥8 mice/group in vivo to ensure robustness .

Methodological Resources

  • Data contradiction analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • Ethical compliance : Align toxicity studies with institutional guidelines for animal welfare (e.g., 3Rs principle: Replacement, Reduction, Refinement) .
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and Kaplan-Meier survival analysis for in vivo efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.